2-Amino-3-(3,5-dimethylisoxazol-4-yl)propanoic acid
Overview
Description
2-Amino-3-(3,5-dimethylisoxazol-4-yl)propanoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,5-dimethylisoxazol-4-yl)propanoic acid typically involves the reaction of 3,5-dimethyl-1,2-oxazole with appropriate amino acid precursors under controlled conditions. One common method involves the use of 2-methylpyridine and ammonia to form 3-amino-2-methylpyridine, which is then condensed with formaldehyde to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,5-dimethylisoxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Palladium-catalyzed reactions are often employed for substitution reactions involving oxazole derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
2-Amino-3-(3,5-dimethylisoxazol-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Its derivatives are explored for therapeutic applications, including as potential drugs for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-3-(3,5-dimethylisoxazol-4-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Uniqueness
2-Amino-3-(3,5-dimethylisoxazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-amino-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-4-6(5(2)13-10-4)3-7(9)8(11)12/h7H,3,9H2,1-2H3,(H,11,12) |
InChI Key |
JZUQZSLJKNNWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C(=O)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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